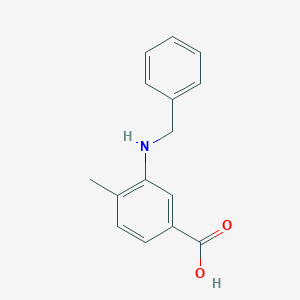

3-(benzylamino)-4-methylbenzoic acid

Description

Contextualization within Amine-Containing Carboxylic Acids in Organic Synthesis and Chemical Biology Research

Amine-containing carboxylic acids are fundamental building blocks in the natural world and in synthetic chemistry. As amino acids, they are the monomers that constitute proteins, playing a central role in countless biological processes. In organic synthesis, the dual functionality of an amino group and a carboxylic acid allows these molecules to serve as versatile synthons. The acidic nature of the carboxyl group and the basicity of the amino group can be exploited in a variety of reactions, including amidation, esterification, and peptide coupling.

The presence of both an acidic and a basic center imparts unique physicochemical properties to these molecules, influencing their solubility, reactivity, and intermolecular interactions. This duality is crucial in chemical biology research, where these compounds are used to design probes, inhibitors, and modulators of biological systems. Their ability to form robust hydrogen bonds and participate in ionic interactions makes them ideal for molecular recognition at the active sites of enzymes and receptors.

Overview of Benzylamino Benzoic Acid Scaffolds in Contemporary Medicinal Chemistry and Chemical Biology Research

The benzylamino benzoic acid scaffold is a privileged structure in modern drug discovery and chemical biology. The incorporation of a benzylamino group onto a benzoic acid framework introduces a combination of aromatic, hydrophobic, and hydrogen-bonding features that can be finely tuned to achieve desired biological activities. This scaffold is prevalent in a variety of therapeutic areas due to its ability to mimic peptide bonds and interact with biological targets.

Recent research has highlighted the potential of benzylamino benzoic acid derivatives as anticancer and antibacterial agents. For instance, a series of 4-(benzylamino)benzoic acid derivatives have been synthesized and evaluated for their biological activities. acs.orgacs.org Several of these compounds exhibited moderate antibacterial activity against various bacterial strains, while others showed promising anticancer activity against non-small cell and small cell lung cancer cell lines. acs.org The synthesis of these scaffolds is often achieved through reductive amination, a powerful and efficient method for forming carbon-nitrogen bonds. acs.org This reaction typically involves the condensation of an aminobenzoic acid with a substituted benzaldehyde (B42025), followed by reduction of the resulting imine. acs.org

The biological potential of these scaffolds is further underscored by their investigation as inhibitors of specific enzymes. For example, certain para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics and represents a potential target for therapies against cancer and infectious diseases. nih.gov

Rationale for Investigating the Academic and Research Significance of 3-(benzylamino)-4-methylbenzoic acid

While much of the reported research has focused on 4-(benzylamino)benzoic acid derivatives, the specific isomeric structure of this compound presents a compelling case for investigation. The substitution pattern on the benzoic acid ring is a critical determinant of a molecule's biological activity and physicochemical properties. The placement of the benzylamino group at the 3-position and the methyl group at the 4-position, as opposed to the more commonly studied para-substituted analogues, would significantly alter the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity.

This unique arrangement could lead to novel interactions with biological targets, potentially resulting in enhanced potency, selectivity, or a different pharmacological profile altogether. The methyl group at the 4-position can influence the lipophilicity and metabolic stability of the compound, while the 3-benzylamino substituent provides key interaction points. The exploration of this specific isomer is therefore a logical and important step in expanding the structure-activity relationship (SAR) landscape of benzylamino benzoic acid scaffolds.

The academic significance of studying this compound lies in the fundamental understanding of how subtle changes in molecular architecture can translate into significant differences in chemical and biological behavior. For research purposes, this compound serves as a valuable probe for exploring the binding pockets of various enzymes and receptors, potentially leading to the discovery of new therapeutic agents with improved properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 884994-88-1 |

| Molecular Formula | C15H15NO2 |

| Molecular Weight | 241.29 g/mol |

| LogP | 3.05 |

This data is based on publicly available chemical databases. fluorochem.co.uk

Biological Activity of Structurally Related 4-(Benzylamino)benzoic Acid Derivatives

| Compound Type | Biological Activity | Target Organism/Cell Line |

| Substituted 4-(benzylamino)benzoic acids | Moderate Antibacterial | Various bacterial strains |

| 2,3-dihydroxy substituted 4-(benzylamino)benzoic acid | Promising Anticancer | Non-Small Cell Lung Cancer (A549) |

| 2,3-dihydroxy substituted 4-(benzylamino)benzoic acid | Promising Anticancer | Small Cell Lung Cancer (H69) |

This table summarizes findings from studies on a series of 4-(benzylamino)benzoic acid derivatives, which are structurally related to this compound. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-7-8-13(15(17)18)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBIKBJHQBDIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of 3 Benzylamino 4 Methylbenzoic Acid

Reductive Amination Strategies for the Synthesis of 3-(benzylamino)-4-methylbenzoic acid

The principal and most widely utilized method for synthesizing this compound is through reductive amination. This reaction involves the condensation of an amine with a carbonyl compound, in this case, an aldehyde, to form an intermediate imine, which is subsequently reduced to the target secondary amine. masterorganicchemistry.com This approach is favored for its efficiency and control, avoiding the common issue of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com

The general scheme for this synthesis involves the reaction of 3-amino-4-methylbenzoic acid with a suitable benzaldehyde (B42025) derivative. The initial step is the formation of a Schiff base (imine) intermediate, which is then reduced in situ to yield the final product. nih.gov This one-pot procedure is a convergent and effective route to the desired compound. nih.gov

Optimization of Reaction Conditions and Reagents for Improved Yield and Selectivity

The success of reductive amination hinges on the choice of reducing agent and reaction conditions. The reducing agent must selectively reduce the imine intermediate without affecting the aldehyde starting material or the carboxylic acid group on the other precursor. masterorganicchemistry.com Several hydride reagents are commonly employed for this purpose.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation, often used in solvents like tetrahydrofuran (B95107) (THF) with acetic acid. nih.gov It is known for its high selectivity for imines over aldehydes. masterorganicchemistry.com Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comias.ac.in While NaBH₄ can also reduce the starting aldehyde, NaBH₃CN is more selective for the imine, similar to NaBH(OAc)₃. masterorganicchemistry.com More recent developments in reductive amination include the use of silane-based reducing agents, such as phenylsilane, often catalyzed by a metal salt like zinc acetate (B1210297) (Zn(OAc)₂), which can offer different reactivity profiles. nih.gov The choice of solvent and the presence of an acid catalyst can also significantly influence the reaction rate and yield. nih.govorganic-chemistry.org

Table 1: Comparison of Reagents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Additive/Catalyst | Key Features | Citations |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Tetrahydrofuran (THF), Dichloromethane (DCM) | Acetic Acid | Mild, highly selective for imines, widely used. | masterorganicchemistry.comnih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Acid catalyst (e.g., HCl) | Selectively reduces imines in the presence of aldehydes. | masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | None or Acid catalyst | Less selective; can reduce the starting aldehyde. Often used in a two-step (indirect) process. | masterorganicchemistry.comias.ac.in |

| Phenylsilane (PhSiH₃) | Not specified | Zinc Acetate (Zn(OAc)₂) | Used in a two-step process involving amidation followed by reduction. | nih.gov |

Precursor Chemistry and Intermediate Compounds Utilized in the Synthesis of this compound

The synthesis of this compound via reductive amination relies on two key precursors: an amine and an aldehyde.

3-Amino-4-methylbenzoic acid : This precursor provides the core benzoic acid structure with the amino group at the 3-position and the methyl group at the 4-position. It is a commercially available solid with a melting point of 164-168 °C. sigmaaldrich.com

Benzaldehyde : This precursor provides the benzyl (B1604629) group that is installed onto the amino function.

The reaction proceeds through the formation of an N-benzylidene-3-amino-4-methylbenzoic acid intermediate (an imine or Schiff base). This intermediate is formed by the nucleophilic attack of the amino group of 3-amino-4-methylbenzoic acid on the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule. This imine is generally not isolated but is reduced in situ to the final this compound product. nih.gov

Table 2: Precursors for Reductive Amination Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis | Citations |

|---|---|---|---|

| 3-Amino-4-methylbenzoic acid | C₈H₉NO₂ | Amine source; provides the substituted benzoic acid core. | nih.govsigmaaldrich.com |

Alternative Synthetic Routes to the this compound Core Structure

Beyond reductive amination, other synthetic strategies can be employed to construct the this compound framework. One notable method starts with 3-methyl-4-nitrobenzoic acid. evitachem.com This multi-step process involves:

Reduction of the Nitro Group : The nitro group at the 4-position of 3-methyl-4-nitrobenzoic acid is reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in a solvent like methanol. evitachem.comchemicalbook.com This yields 4-amino-3-methylbenzoic acid.

Nucleophilic Aromatic Substitution : A subsequent reaction is required to install the benzyl group. However, a more direct approach involves the nucleophilic substitution reaction between 3-amino-4-methylbenzoic acid and benzyl bromide. This method can be prone to over-alkylation, forming tertiary amines.

Another documented alternative involves the direct amination of a halogenated precursor, such as 3-methyl-4-chlorobenzoic acid, with benzylamine. evitachem.com This reaction typically requires heat (reflux conditions) to proceed, driving the substitution of the chlorine atom with the benzylamino group. evitachem.com

Derivatization Strategies for the Generation of this compound Analogs and Prodrug Candidates

The this compound scaffold is a valuable starting point for generating a library of related compounds with potentially modulated biological activities. Derivatization can occur at two primary sites: the benzyl moiety and the benzoic acid moiety.

Modification of the Benzyl Moiety in this compound Derivatives

Modifying the benzyl group is a common strategy to explore the structure-activity relationship of this chemical class. This is typically achieved by using substituted benzaldehydes in the reductive amination synthesis described in section 2.1. By introducing different functional groups onto the phenyl ring of the benzaldehyde, a wide array of analogs can be created. nih.gov

For instance, research into related structures has shown the synthesis of analogs where the benzaldehyde precursor is substituted with groups like fluorine or benzyloxy moieties at various positions on the ring. nih.gov The synthesis of a 4-fluoro derivative, for example, would involve the reductive amination of 3-amino-4-methylbenzoic acid with 4-fluorobenzaldehyde. nih.gov These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule.

Table 3: Examples of Benzyl Moiety Modifications

| Benzaldehyde Precursor | Resulting Derivative Group | Potential Influence of Modification | Citations |

|---|---|---|---|

| 4-Fluorobenzaldehyde | 4-Fluorobenzyl | Alters electronic properties; may block metabolic oxidation. | nih.gov |

| 4-Benzyloxybenzaldehyde | 4-Benzyloxybenzyl | Increases size and lipophilicity. | nih.gov |

Functionalization of the Benzoic Acid Moiety in this compound Analogs

The carboxylic acid group is a prime target for functionalization, particularly for creating prodrugs. nih.gov A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical processes. mdpi.com For carboxylic acids, the most common prodrug strategy is esterification. nih.gov

Esters are generally more lipophilic than their parent carboxylic acids, which can facilitate easier diffusion across biological membranes. nih.gov Once inside the target cell or organism, native esterase enzymes can hydrolyze the ester back to the active carboxylic acid. nih.gov The synthesis of these ester derivatives can be accomplished through standard esterification methods, such as Fischer esterification (reacting the carboxylic acid with an alcohol under acidic conditions) or by reacting the acid with an alkyl halide in the presence of a base. colostate.edu

Beyond simple alkyl esters, other functional groups can be introduced. For example, the carboxylic acid can be converted to an amide by reacting it with an amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov This converts the acidic functional group into a neutral amide linkage, which can significantly alter the compound's physicochemical properties. Phosphate prodrugs can also be designed to enhance water solubility. nih.gov

Table 4: Examples of Benzoic Acid Moiety Functionalization

| Reagent/Reaction Type | Resulting Functional Group | Purpose of Derivatization | Citations |

|---|---|---|---|

| Propyl alcohol, Acid catalyst | Propyl ester | Prodrug formation; increases lipophilicity. | nih.gov |

| An amine, EDC coupling | Amide | Creates a neutral analog; alters hydrogen bonding and solubility. | nih.gov |

| Di-tert-butyl azodicarboxylate, PPh₃, Alcohol | Ester (Mitsunobu reaction) | Forms ester under mild conditions. | nih.gov |

Advanced Structural Elucidation and Conformational Analysis of 3 Benzylamino 4 Methylbenzoic Acid and Its Analogs

Single-Crystal X-ray Diffraction Studies of 3-(benzylamino)-4-methylbenzoic acid and Related Derivatives

The crystal packing of aminobenzoic acid derivatives is typically governed by a combination of strong and weak intermolecular interactions that assemble the molecules into a stable, three-dimensional supramolecular architecture. researchgate.net

Hydrogen Bonding: The most significant intermolecular interaction in this class of compounds is hydrogen bonding. The carboxylic acid groups commonly form robust, centrosymmetric dimers via O-H···O hydrogen bonds, creating a recognizable supramolecular synthon. uky.edunih.gov Additionally, the secondary amine (N-H) group can act as a hydrogen bond donor, potentially forming intramolecular hydrogen bonds with the carbonyl oxygen or participating in intermolecular networks with neighboring molecules. uky.eduresearchgate.net In the crystal structure of the related compound 3-methyl-2-(phenylamino)benzoic acid, an intramolecular N-H···O bond is observed, which influences the molecule's planarity. uky.edu In various organic salts, N-H···O and O-H···O hydrogen bonds are the primary forces dictating the self-assembly of molecules into chains and layers. researchgate.net

| Interaction Type | Description | Role in Crystal Packing |

| O-H···O Hydrogen Bond | Interaction between the carboxylic acid groups of two molecules. | Forms strong, centrosymmetric acid-acid homodimers, a primary and highly predictable structural motif. uky.edu |

| N-H···O Hydrogen Bond | Interaction between the amine proton and a carbonyl oxygen or other acceptor. | Can be intramolecular, influencing conformation, or intermolecular, linking molecules into chains or sheets. uky.edu |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilizes the structure by linking hydrogen-bonded assemblies into higher-dimensional networks. rsc.orgnih.gov |

| Van der Waals Forces | Weak, non-directional attractive forces. | Contribute to overall crystal cohesion and efficient packing. researchgate.net |

The flexibility of the this compound scaffold arises from the rotation around several single bonds, leading to different spatial arrangements known as conformations. utdallas.edu The most significant rotations are around the C-N and N-C bonds of the benzylamino bridge. The relative orientation of the two aromatic rings is defined by torsion angles (also called dihedral angles). libretexts.org

| Parameter | Definition | Significance |

| Torsion Angle (Dihedral Angle) | The angle between two planes defined by a sequence of four bonded atoms (e.g., C-C-N-C). utdallas.edu | Determines the relative orientation of the benzoic acid and benzyl (B1604629) fragments and the overall molecular shape. |

| Steric Strain | Repulsive interaction that occurs when atoms or groups are forced too close to one another. youtube.com | Causes non-planarity in the scaffold to minimize repulsion between substituents on the aromatic rings. uky.edu |

| Conformational Flexibility | The ability of a molecule to adopt different spatial arrangements through bond rotation. | Leads to the possibility of different conformers co-existing or the formation of distinct polymorphs. nih.govutdallas.edu |

Polymorphism is the phenomenon where a single compound crystallizes in two or more different crystal structures with distinct physical properties. mdpi.comrsc.org This can arise from variations in intermolecular interactions or from the packing of different molecular conformations. nih.gov

For N-arylbenzamides and related compounds, differences in hydrogen-bonding networks (e.g., forming layers versus a three-dimensional net) and conformational variations are common sources of polymorphism. mdpi.com For instance, three conformational polymorphs were reported for 3-(azidomethyl)benzoic acid, where all forms maintained similar carboxylic acid dimers and π–π stacking, but differed in the torsion angles of the azidomethyl group. nih.gov Given the conformational flexibility of the this compound scaffold, it is plausible that it could also exhibit polymorphism, with different forms characterized by unique packing arrangements and thermodynamic stabilities. The solid-state packing is often dominated by the formation of hydrogen-bonded dimers, which then arrange into layers or more complex three-dimensional structures through π-stacking and other weaker forces. uky.edunih.gov

Advanced Spectroscopic Characterization Techniques for Comprehensive Structural Assignment of this compound

While X-ray diffraction is the gold standard for solid-state structure, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the molecular structure in solution, verifying its elemental composition, and assessing purity. mdpi.comrsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental formula of a compound with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique is fundamental for confirming the identity of a synthesized compound and assessing its purity. For this compound, HRMS would be used to verify its molecular formula, C₁₅H₁₅NO₂.

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C₁₅H₁₅NO₂ | 241.1103 |

| 3-Amino-4-methylbenzoic acid nih.gov | C₈H₉NO₂ | 151.0633 |

| 4-(Methylamino)benzoic acid nih.gov | C₈H₉NO₂ | 151.0633 |

| 3-(Benzylamino)-4-nitrobenzoic acid | C₁₄H₁₂N₂O₄ | 272.0797 |

Multi-dimensional NMR spectroscopy provides a complete picture of the molecular skeleton by mapping the connectivity between atoms. youtube.com A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals. epfl.ch

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and splitting patterns reveal the basic structural components.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It is used to trace the connectivity within individual spin systems, such as the protons on the benzoic acid ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (¹JCH). columbia.edu It is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). columbia.edulibretexts.org HMBC is crucial for connecting the different fragments of the molecule. For instance, it can show a correlation from the methylene (B1212753) protons of the benzyl group to the carbon atom of the benzoic acid ring to which the nitrogen is attached, confirming the benzyl-amino-benzoic acid linkage. It also helps in assigning quaternary carbons that have no attached protons.

| NMR Technique | Information Gained | Application for this compound |

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Assigns signals for aromatic, methyl, methylene (CH₂), amine (NH), and carboxylic acid (COOH) protons. |

| ¹³C NMR | Provides information on the chemical environment and number of different types of carbons. | Assigns signals for all 15 carbon atoms in the molecule, including quaternary carbons. |

| COSY | Shows correlations between coupled protons (H-H). sdsu.edu | Establishes proton connectivity within the two separate aromatic rings. |

| HSQC | Shows direct one-bond correlations between protons and carbons (C-H). columbia.edu | Links each proton signal to its directly attached carbon atom. |

| HMBC | Shows long-range (2- and 3-bond) correlations between protons and carbons. libretexts.org | Confirms the connectivity between the benzyl group and the benzoic acid moiety via the nitrogen atom and assigns quaternary carbons. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques for elucidating the structural features of this compound. IR spectroscopy is instrumental in identifying the key functional groups present in the molecule by probing their characteristic vibrational frequencies. In parallel, UV-Vis spectroscopy provides insights into the electronic structure and conjugation within the molecule by examining the electronic transitions between different energy levels.

The analysis of the IR spectrum of this compound allows for the definitive identification of its primary functional moieties. The presence of a carboxylic acid group is confirmed by a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1680-1710 cm⁻¹. Another key functional group, the secondary amine (N-H), exhibits a characteristic stretching vibration in the range of 3300-3500 cm⁻¹.

The aromatic nature of the two phenyl rings in the molecule gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic rings are generally observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in multiple sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the benzylamino group can be found in the 1250-1350 cm⁻¹ range. Furthermore, the methyl group attached to the benzoic acid ring will show characteristic C-H stretching and bending vibrations.

Interactive Data Tables

The following tables summarize the characteristic IR absorption frequencies and UV-Vis absorption maxima for this compound and its related analogs.

Table 1: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| C=O Stretch | 1680-1710 | |

| Secondary Amine | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| C=C Stretch | 1450-1600 | |

| Amine | C-N Stretch | 1250-1350 |

| Methyl Group | C-H Stretch | 2850-2960 |

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Compound/Analog | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Benzoic Acid | - | - | - | π → π |

| 3-Aminobenzoic Acid | - | 194, 226, 272 | - | π → π |

| N-Benzylaniline | - | - | - | π → π |

| 3-Methylbenzoic Acid | - | - | - | π → π |

Note: Specific molar absorptivity values for this compound are dependent on the solvent and concentration and would require experimental determination.

Computational Chemistry and Theoretical Studies on 3 Benzylamino 4 Methylbenzoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and NMR Chemical Shift Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium to large-sized molecules. In the context of 3-(benzylamino)-4-methylbenzoic acid, DFT is employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This optimized structure is crucial as it represents the molecule's ground state and is the starting point for further analysis.

Once the geometry is optimized, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various ways the atoms in the molecule can vibrate, such as the stretching and bending of bonds. This theoretical vibrational spectrum can be directly compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecule's structure.

Furthermore, DFT can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen-1 (¹H) and carbon-13 (¹³C) atoms in this compound. These predictions are invaluable for interpreting experimental NMR spectra, which are a cornerstone of chemical characterization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using DFT (Note: These are hypothetical values for illustrative purposes, as specific experimental or calculated data for this exact compound is not readily available in public literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 12.5 | 168.2 |

| Aromatic CH (Benzoic Acid Ring) | 7.2 - 7.9 | 115.0 - 145.0 |

| Aromatic CH (Benzyl Ring) | 7.0 - 7.4 | 127.0 - 138.0 |

| Methyl (CH₃) | 2.3 | 18.5 |

| Methylene (B1212753) (CH₂) | 4.4 | 48.0 |

| Amine (NH) | 5.8 | - |

Ab Initio Methods for High-Accuracy Energy and Molecular Property Calculations

For even greater accuracy, ab initio (from first principles) methods can be utilized. These methods are computationally more intensive than DFT but can provide benchmark-quality results for molecular energies and properties. For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to obtain highly accurate electronic energies, ionization potentials, and electron affinities. These calculations provide a deeper understanding of the molecule's electronic stability and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Sampling, Dynamics, and Solvent Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow us to observe its motion over time. MD simulations treat atoms as classical particles and use a force field to describe the interactions between them. For this compound, MD simulations can reveal its conformational flexibility, showing how the benzyl (B1604629) and benzoic acid groups move relative to each other.

These simulations are particularly useful for understanding how the molecule behaves in a solvent, such as water. By surrounding the molecule with simulated water molecules, we can observe the formation of hydrogen bonds and other non-covalent interactions, which are crucial for its solubility and biological activity. The insights from MD simulations are vital for understanding how the molecule might behave in a biological environment.

Molecular Docking and Ligand-Target Interaction Prediction for this compound with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves "docking" a small molecule like this compound into the binding site of a biologically relevant protein.

For instance, based on the structural similarities of benzoic acid derivatives, potential targets could include enzymes like cyclooxygenases (COX) or other proteins implicated in inflammatory pathways. The docking simulations would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the protein's active site. These predictions can help to prioritize compounds for further experimental testing.

Table 2: Hypothetical Molecular Docking Results for this compound (Note: This table is for illustrative purposes and does not represent actual experimental data.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | Gly121, Tyr151 |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of derivatives of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can include electronic properties (like atomic charges), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient).

Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. By analyzing the structures of active derivatives of this compound, a pharmacophore model can be constructed. This model can then be used to virtually screen large chemical databases to identify new compounds with the potential for similar biological activity.

Biological Activities and Pre Clinical Mechanistic Investigations of 3 Benzylamino 4 Methylbenzoic Acid

Anticancer Activities of 3-(benzylamino)-4-methylbenzoic acid Derivatives in In Vitro Cell Models

Derivatives of benzoic acid have shown potential as anticancer agents, often acting through mechanisms like apoptosis induction and cell cycle arrest. ijarsct.co.innih.gov Research into the anticancer properties of specific derivatives, such as those of 4-methylbenzamide, has identified compounds with significant activity against various cancer cell lines. nih.gov However, specific studies focusing on this compound are limited.

A thorough review of available scientific literature did not yield specific IC50 (half-maximal inhibitory concentration) values for this compound against any cancer cell lines.

While studies on related molecules exist, such as for 3-m-bromoacetylamino benzoic acid ethyl ester which showed strong cancericidal effects with IC50 values below 0.2 µg/mL for leukemia and lymphoma cells, and between 0.8 to 0.88 µg/mL for prostate, colon, ductal, and kidney cancer cell lines, no such data is available for this compound. nih.gov Similarly, other benzoic acid derivatives have been evaluated, but direct cytotoxicity data for the specific compound of interest remains uncharacterized in the reviewed literature. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Cell Line | Compound | IC50 (µM) | Source |

|---|---|---|---|

| Data Not Available | This compound | N/A |

No publicly available data was found for the cytotoxicity of this compound.

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. mdpi.com This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, often involving the activation of caspases. mdpi.comnih.gov

Currently, there is no specific research available that investigates the ability of this compound to modulate apoptosis or necroptosis pathways. Studies on other benzoic acid derivatives have shown pro-apoptotic activity. For example, 3-m-bromoacetylamino benzoic acid ethyl ester was found to induce apoptosis by specifically activating caspase-9, which in turn activates effector caspases-3 and -6. nih.gov However, whether this compound acts through similar or different apoptotic pathways has not been reported.

The cell cycle is a series of events that leads to cell division and replication. Many anticancer compounds exert their effects by causing cell cycle arrest at specific phases (e.g., G1, S, or G2/M), preventing cancer cells from proliferating. mdpi.comnih.gov

No studies were identified that have examined the effect of this compound on cell cycle progression in cancer cells. Research on other novel synthetic derivatives has demonstrated the ability to arrest the cell cycle and induce apoptosis, highlighting this as a common mechanism for anticancer compounds. mdpi.comnih.gov For instance, a stilbenoid derivative was shown to induce G2/M phase arrest in lung cancer cells, associated with the downregulation of cyclin B1. nih.gov Without experimental data, it is unknown if this compound possesses similar capabilities.

Cellular signaling pathways such as the PI3K/Akt and NF-κB pathways are crucial for cell survival, proliferation, and oncogenesis, and are often dysregulated in cancer. nih.gov The MAPK and PI3K-Akt signaling pathways have been implicated in processes like demyelination and cognitive impairment, showing their broad importance in cellular function. nih.gov

There is no available research detailing the modulation of the MAPK, PI3K/Akt, NF-κB, or other key signaling pathways by this compound. The interaction of this specific compound with these critical cancer-related pathways remains an uninvestigated area.

Antibacterial Activities of this compound Against Pathogenic Bacterial Strains

Phenolic compounds, including various benzoic acid derivatives, are known to possess antimicrobial properties against a range of pathogens. globalresearchonline.netnih.gov The effectiveness of these compounds can be influenced by their chemical structure, such as the position and nature of substituent groups on the benzene (B151609) ring. nih.gov

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the minimum bactericidal concentration (MBC) is the lowest concentration that results in microbial death. mdpi.comnih.gov

No studies reporting the MIC or MBC values for this compound against any pathogenic bacterial strains could be located in the scientific literature. While MIC and MBC values have been determined for a vast number of other antimicrobial agents and benzoic acid derivatives against various bacteria, this specific compound has not been characterized in this regard. mdpi.comnih.govnih.gov

Table 2: Antibacterial Activity (MIC/MBC) of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|

| Data Not Available | N/A | N/A |

No publicly available data was found for the MIC or MBC of this compound.

Elucidation of Mechanisms of Antibacterial Action (e.g., cell wall synthesis inhibition, DNA replication interference, protein synthesis inhibition)

Direct studies on the antibacterial mechanism of this compound are not extensively documented in publicly available literature. However, research on structurally related benzyl (B1604629) and benzoyl benzoic acid derivatives suggests a likely mechanism of action through the inhibition of bacterial transcription. nih.govnih.gov

Specifically, these compounds are thought to target the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor. nih.govnih.gov The σ factor is essential for the initiation of transcription at promoter regions of genes. nih.gov By inhibiting the formation of the RNAP-σ factor holoenzyme, these molecules can prevent the initiation of RNA synthesis, thereby halting bacterial growth. nih.gov

While these findings provide a strong hypothetical framework for the antibacterial action of this compound, experimental validation with the specific compound is needed to confirm this mechanism.

Table 1: Structure-Activity Relationship of Related Benzoic Acid Derivatives as RNAP Inhibitors

| Structural Feature | Observation | Reference |

| Benzoic Acid Position | Moving the benzoic acid from the ortho to meta or para position reduces or abolishes activity. | nih.govpolyu.edu.hk |

| Benzoic Acid Substituents | Electron-withdrawing groups on the benzoic acid ring can increase activity. | nih.gov |

| Benzyl Group Flexibility | Structural flexibility at the benzyl group does not significantly affect antibacterial activity. | nih.gov |

| Linker between Rings | Replacement of a carbonyl linker with a more flexible methylamine (B109427) linker did not alter activity in some analogs. | nih.gov |

Exploration of Other Pharmacological Targets and Biological Pathways Modulated by this compound

There is a notable lack of specific research on the broader pharmacological profile of this compound. The following sections summarize the absence of data in these specific areas.

No specific studies detailing the inhibitory or activatory effects of this compound on kinases, proteases, or other metabolic enzymes have been identified in the reviewed literature. While some benzoic acid derivatives have been shown to inhibit enzymes like α-amylase and acetylcholinesterase, these findings are not directly transferable to the compound . mdpi.comnih.gov

There is no available data from receptor binding or modulation assays for this compound. Studies on other structurally divergent benzoic acid derivatives have shown activity at receptors like the prostaglandin (B15479496) E receptor 4 (EP4) and opioid receptors, but these findings cannot be extrapolated to the specific compound of interest. nih.govnih.gov

Specific investigations into the antioxidant and anti-inflammatory properties of this compound in cellular models are currently absent from the scientific literature. While various phenolic and benzoic acid derivatives have been reported to possess such activities, dedicated studies on this particular compound have not been found. mdpi.comnih.gov

Initial search results pointed towards a potential role in ferroptosis inhibition; however, this activity has been attributed to a structurally related but different compound, UAMC-3203. evitachem.comepa.gov There is currently no direct evidence to suggest that this compound itself is an inhibitor of ferroptosis. Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. epa.gov

In Vivo Pre-clinical Efficacy Studies in Relevant Animal Models (excluding safety/toxicity and human clinical trials)

Consistent with the lack of in vitro data on its biological activities, there are no published in vivo pre-clinical efficacy studies for this compound in any animal models for any disease.

Efficacy in Xenograft Models for Anticancer Research

A thorough search of scientific databases and literature has not yielded any studies reporting on the efficacy of this compound in preclinical xenograft models for anticancer research. Consequently, there is no available data on its potential to inhibit tumor growth, its activity spectrum across different cancer cell lines in an in vivo setting, or any comparative efficacy against standard-of-care agents.

Table 1: Efficacy of this compound in Anticancer Xenograft Models

| Xenograft Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition (TGI) % | Reference |

|---|---|---|---|---|

| No data available |

Efficacy in Infection Models for Antibacterial Research

There are no published findings on the evaluation of this compound in animal models of bacterial infection. Research on related benzyl and benzoyl benzoic acid derivatives has suggested potential antibacterial activity by targeting the interaction between RNA polymerase and sigma factors. However, specific data on the in vivo efficacy of this compound, such as its ability to reduce bacterial load in tissues or improve survival rates in infection models, remains unavailable.

Table 2: Efficacy of this compound in Antibacterial Infection Models

| Infection Model | Bacterial Strain | Key Efficacy Endpoint (e.g., CFU Reduction, Survival %) | Result | Reference |

|---|---|---|---|---|

| No data available |

Pharmacodynamic Biomarker Analysis and Target Engagement in Animal Models

No studies concerning the in vivo pharmacodynamic (PD) biomarker analysis or target engagement for this compound have been identified in the public domain. Therefore, there is no information regarding the modulation of its intended biological target(s) in an animal model, the dose-response relationship for target engagement, or the correlation between target modulation and therapeutic efficacy.

Table 3: Pharmacodynamic and Target Engagement Data for this compound

| Animal Model | Target Analyzed | Assay Method | Key Findings | Reference |

|---|---|---|---|---|

| No data available |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Benzylamino 4 Methylbenzoic Acid Analogs

Impact of Substituent Variations on Biological Potency, Selectivity, and Efficacy

The biological activity of analogs of 3-(benzylamino)-4-methylbenzoic acid is significantly influenced by the nature and position of substituents on both the benzoic acid and the benzyl (B1604629) rings. Variations in these substituents can modulate the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

Research on related benzoic acid derivatives has demonstrated that the introduction of specific functional groups can dramatically alter biological potency. For instance, in a series of benzoylaminobenzoic acid derivatives investigated as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), the presence of a hydroxyl group on the benzoic acid ring was found to be conducive to inhibitory activity. nih.gov Conversely, the introduction of heteroatoms like nitrogen, oxygen, or sulfur at certain positions was shown to decrease activity. nih.gov This suggests that for this compound analogs, the strategic placement of hydrogen bond donors or acceptors could be a key determinant of efficacy.

In a different context, studies on benzoic acid derivatives as tyrosinase inhibitors revealed that the number and position of hydroxyl and methoxy (B1213986) groups are critical for antioxidant and enzyme inhibitory activities. mdpi.commdpi.com For example, the presence of multiple hydroxyl groups generally enhances antioxidant capacity. mdpi.com However, a general trend of slightly decreased antimicrobial efficacy was observed with an increased number of hydroxyl and methoxy groups, indicating a complex relationship between substitution patterns and specific biological endpoints. mdpi.com

The table below summarizes the inhibitory activities of various substituted benzoic acid derivatives against different biological targets, illustrating the impact of substituent variations.

| Compound/Analog | Target | Activity (IC₅₀) | Reference |

| 2,3,4-trihydroxybenzoic acid | α-amylase | 17.30 ± 0.73 mM | nih.gov |

| 4-methylbenzoic acid | α-amylase | 52.35 ± 3.31 mM | nih.gov |

| 3-chloro-4-methoxybenzoic acid | Cathepsins B and L | Strongest activator among tested compounds | nih.gov |

| 2-(4-chlorobenzamido)benzoyl hydrazide derivative (6c) | Soluble epoxide hydrolase | 72% inhibition at 1 nM | |

| (E)-4-[2-(3,4-diisopropylphenyl)-1-propenyl]benzoic acid | Differentiation of HL-60 cells | Potent activity | nih.gov |

Role of the Benzylamino Moiety in Ligand-Target Recognition and Binding Affinity

The benzylamino moiety is a critical structural element in this compound, playing a pivotal role in ligand-target recognition and binding affinity. This group provides a flexible linker between the two aromatic rings and possesses a secondary amine that can act as both a hydrogen bond donor and acceptor, facilitating key interactions within a biological target's binding site.

In a study on 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors, the incorporation of a methylene (B1212753) amine spacer between a phenyl ring and a thiazole (B1198619) ring was intended to introduce a heteroatom capable of forming hydrogen bonds with active site residues. nih.gov This design strategy highlights the recognized importance of the amino group in establishing crucial binding interactions. The flexibility of the benzyl group allows the molecule to adopt an optimal conformation within the binding pocket, maximizing favorable contacts.

The table below presents data on compounds where a benzylamino or a structurally related moiety is a key feature, demonstrating its contribution to biological activity.

| Compound | Target | Activity (IC₅₀) | Key Structural Feature | Reference |

| Compound 5j | Xanthine Oxidase | 3.6 μM | 2-(substituted benzylamino)-4-methylthiazole | nih.gov |

| Compound 5k | Xanthine Oxidase | 8.1 μM | 2-(substituted benzylamino)-4-methylthiazole | nih.gov |

| Compound 5l | Xanthine Oxidase | 9.9 μM | 2-(substituted benzylamino)-4-methylthiazole | nih.gov |

Influence of the Benzoic Acid Functionality on Biological Activity and Pharmacological Properties

The benzoic acid functionality is a cornerstone of the this compound structure, profoundly influencing its biological activity and pharmacological properties. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH, allowing for potent ionic interactions with positively charged residues (e.g., lysine, arginine) in a target's binding site.

Studies on a wide range of benzoic acid derivatives have consistently shown the importance of the carboxylic acid group for various biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. researchgate.netglobalresearchonline.netresearchgate.net For instance, the antibacterial activity of benzoic acid is attributed to the release of H+ ions into the cytoplasm of bacteria, disrupting their homeostasis. researchgate.net The modification of the carboxylic acid group, for example through esterification, can lead to significant changes in activity, often due to altered physicochemical properties and metabolic stability. globalresearchonline.net

The following table illustrates the diverse biological activities of compounds containing a benzoic acid moiety.

| Compound | Biological Activity | Observation | Reference |

| p-hydroxybenzoic acid derivatives | Antimicrobial, Antioxidant, Anti-inflammatory | Wide range of biological activities | globalresearchonline.netresearchgate.net |

| Benzoic acid | Antibacterial | Disrupts bacterial cell homeostasis | researchgate.net |

| Retinoidal azobenzene-4-carboxylic acids | Cell differentiation | Potent inducers | nih.gov |

Stereochemical Effects on Activity, Target Binding, and Cellular Uptake

Stereochemistry is a fundamental aspect of pharmacology, and the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. nih.gov While this compound itself does not possess a chiral center, the introduction of chiral substituents or conformational restriction could lead to stereoisomers with distinct pharmacological profiles.

It is well-established that enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and toxicity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. A systematic investigation of over 1 million compounds found that approximately 40% of spatial isomer pairs exhibit distinct bioactivities. nih.gov

For analogs of this compound that may be developed to contain stereocenters, it would be crucial to evaluate the activity of individual stereoisomers. For instance, if a substituent were introduced on the benzylic methylene bridge, a chiral center would be created. The (R)- and (S)-enantiomers would likely display different binding affinities for a given target due to the specific spatial orientation of the substituents.

Furthermore, stereochemistry can influence pharmacokinetic properties such as cellular uptake and metabolism. The differential interaction of stereoisomers with transporters and metabolizing enzymes can lead to variations in their bioavailability and duration of action. Although specific stereochemical studies on this compound are not available, the principles derived from broader medicinal chemistry research underscore the importance of considering stereoisomerism in the design and development of new analogs. nih.govnih.gov

Advanced Research Applications of 3 Benzylamino 4 Methylbenzoic Acid

Development as a Chemical Probe for Target Identification and Validation in Chemical Biology

A chemical probe is a small molecule used to engage a specific protein target, enabling the study of that target's function in a cellular or organismal context. For 3-(benzylamino)-4-methylbenzoic acid to be developed as a chemical probe, it would need to exhibit high potency and selectivity for a particular biological target.

The development process would involve screening the compound against a panel of disease-relevant targets, such as enzymes or receptors. The benzylamino and methylbenzoic acid moieties could facilitate interactions through hydrogen bonding, and ionic bonds, making it a candidate for engaging a variety of protein binding sites. evitachem.com

Should initial screenings reveal a specific interaction, the compound could be modified to create a more effective probe. For instance, a "tagged" version could be synthesized by adding a reporter group (like a fluorophore or biotin) to a non-essential position on the molecule. This tagged probe would allow for the visualization and isolation of the target protein, thereby validating the interaction and helping to elucidate the protein's function. The validation process ensures that the observed biological effect is a direct result of the probe's interaction with the intended target.

Table 1: Hypothetical Profile of this compound as a Chemical Probe

| Parameter | Hypothetical Value/Characteristic | Rationale |

| Target Class | Kinase, Protease, or Nuclear Receptor | The scaffold resembles known inhibitors of these enzyme classes. |

| Binding Affinity (Kd) | <100 nM | A high affinity is crucial for a potent and specific chemical probe. |

| Selectivity | >100-fold over related targets | High selectivity ensures that the probe's effects are due to a single target. |

| Cellular Activity (EC50) | <1 µM | The probe must be active in a cellular context to be useful for biological studies. |

Utilization as a Lead Compound for Further Optimization in Pre-clinical Drug Discovery Programs

A lead compound is a molecule that shows a desired biological activity and serves as the starting point for chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. numberanalytics.com If this compound demonstrated promising activity in initial biological assays, it could be selected as a lead compound for a drug discovery program.

The process of lead optimization would involve a systematic exploration of its structure-activity relationship (SAR). Medicinal chemists would synthesize a library of analogs by modifying different parts of the molecule:

The Benzyl (B1604629) Group: Substituents could be added to the phenyl ring of the benzyl group to explore additional binding interactions.

The Amino Linker: The secondary amine could be modified to alter its hydrogen bonding capacity or basicity.

The Benzoic Acid Core: The position of the substituents on the benzoic acid ring could be varied, or the carboxylic acid could be replaced with other acidic groups (like a tetrazole) to improve metabolic stability or cell permeability.

Each new analog would be tested to determine how the modification affects its biological activity. This iterative process of design, synthesis, and testing aims to produce a clinical candidate with an optimal balance of efficacy and drug-like properties.

Table 2: Illustrative Structure-Activity Relationship (SAR) Study of this compound Analogs

| Analog Modification | Hypothetical IC50 (nM) | Interpretation of Result |

| Parent Compound | 500 | Baseline activity of the lead compound. |

| 4-fluoro substitution on benzyl ring | 250 | Indicates a favorable interaction in the binding pocket. |

| Replacement of -COOH with -CONH2 | >10,000 | The carboxylic acid is likely essential for activity. |

| Methyl group at position 5 instead of 4 | 1,200 | The position of the methyl group is important for optimal binding. |

Application in Analytical Methodologies for Detection and Quantification in Complex Biological Matrices (research tools, not clinical diagnostics)

For any compound to be useful in preclinical research, reliable analytical methods are needed to measure its concentration in biological samples like plasma, tissues, or cells. These methods are essential for pharmacokinetic studies, which examine how the compound is absorbed, distributed, metabolized, and excreted (ADME).

A standard approach for quantifying a small molecule like this compound in a complex biological matrix would be liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and selectivity.

The development of an LC-MS/MS method would involve several steps:

Sample Preparation: An extraction method, such as protein precipitation or solid-phase extraction, would be used to isolate the compound from the biological matrix. restek.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be used to separate the compound from other molecules in the sample. journalofappliedbioanalysis.com

Mass Spectrometric Detection: The compound would be ionized and fragmented in the mass spectrometer, and specific fragments would be monitored for quantification.

The resulting method would be validated for its accuracy, precision, linearity, and sensitivity to ensure that it provides reliable data for preclinical studies.

Table 3: Representative Parameters for a Hypothetical LC-MS/MS Method

| Parameter | Example Value | Purpose |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration that can be reliably measured. |

| Linear Range | 1 - 1000 ng/mL | The concentration range over which the method is accurate. |

| Precision (%RSD) | <15% | A measure of the method's reproducibility. |

| Accuracy (%Bias) | ±15% | How close the measured value is to the true value. |

Conclusion and Future Research Directions

Summary of Key Academic Findings on the Synthesis, Structure, and Biological Activities of 3-(benzylamino)-4-methylbenzoic acid

Academic research specifically focused on this compound is limited. However, by examining studies on structurally analogous compounds, a coherent picture of its chemical and potential biological properties can be assembled. The compound belongs to the class of N-substituted aminobenzoic acids, which are recognized as important scaffolds in medicinal chemistry and materials science.

Synthesis: The primary synthetic route to this compound described in the literature is through reductive amination. This common and efficient method involves the reaction of a primary amine with an aldehyde or ketone to form an imine (Schiff base), which is then reduced to the corresponding amine. In this case, the synthesis would proceed by reacting 3-amino-4-methylbenzoic acid with benzaldehyde (B42025). nih.gov A subsequent reduction step, often employing reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the final product. nih.gov This general approach has been successfully used to create a library of similar 4-benzyloxy-benzylamino chemotypes. nih.gov

Alternative synthetic strategies could include the direct N-alkylation of 3-amino-4-methylbenzoic acid with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base.

Structure: The molecular structure of this compound consists of a central benzoic acid ring substituted with a methyl group at the 4-position and a benzylamino group at the 3-position. To date, a definitive crystal structure analysis for this specific compound has not been reported in academic literature. Such an analysis would provide precise data on bond lengths, bond angles, and the three-dimensional conformation of the molecule, which are crucial for understanding its interactions with biological targets.

Biological Activities: There is no direct report on the biological activities of this compound itself. However, research on closely related molecules provides strong indications of its potential as a bioactive compound. For instance, a series of 4-benzyloxy-benzylamino derivatives, which share the core benzylamino benzoic acid scaffold, were synthesized and evaluated as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, with potential applications in treating retinal disorders. nih.gov Furthermore, more complex derivatives of substituted benzoic acids have been investigated as potent antagonists for the EP4 receptor, a target for treating pain and inflammation. nih.gov The precursor, 3-amino-4-methylbenzoic acid, is also noted as a starting material for compounds with potential antitumor activity. chemicalbook.com These findings suggest that the this compound scaffold is a promising starting point for the discovery of new therapeutic agents.

Table 1: Summary of Key Research Findings

| Aspect | Finding | Source |

|---|---|---|

| Synthesis | The primary proposed method is reductive amination of 3-amino-4-methylbenzoic acid and benzaldehyde. nih.gov | nih.gov |

| Structure | Comprises a benzoic acid core with a 4-methyl and a 3-benzylamino substituent. No crystal structure data is currently available. | Inferred |

| Biological Activity | No direct studies exist. Related compounds show activity as PPARα agonists and EP4 receptor antagonists, suggesting potential therapeutic relevance. nih.govnih.gov | nih.govnih.gov |

Identification of Unaddressed Research Questions and Gaps in the Academic Understanding of the Compound

The review of existing literature reveals several significant gaps in the academic understanding of this compound. These unaddressed questions represent opportunities for future research.

Lack of Dedicated Studies: The most prominent gap is the absence of research focused specifically on this compound. The majority of available information is inferred from studies on analogous compounds.

Definitive Structural Characterization: There is no published crystal structure or detailed spectroscopic analysis (e.g., comprehensive 1D/2D NMR, Mass Spectrometry) for the compound. This fundamental data is essential for confirming its structure and understanding its physicochemical properties.

Comprehensive Biological Screening: The biological activity profile of the compound remains unexplored. A systematic screening against a broad range of biological targets (e.g., enzymes, receptors, ion channels) is needed to identify its primary mechanism of action and potential therapeutic applications.

Synthetic Route Optimization: While reductive amination is a plausible synthetic route, there has been no formal report on the optimization of reaction conditions, yield, and purification for this specific molecule.

Structure-Activity Relationship (SAR) Studies: No SAR studies have been conducted. Investigating how modifications to the benzyl group, the methyl group, or the substitution pattern on the benzoic acid ring affect biological activity would be a critical next step.

Table 2: Identified Research Gaps

| Research Area | Identified Gap |

|---|---|

| Fundamental Chemistry | Absence of a dedicated study on the compound's synthesis and characterization. |

| Structural Biology | No experimental determination of the three-dimensional crystal structure. |

| Pharmacology | Lack of a comprehensive biological activity screening and profile. |

| Medicinal Chemistry | No optimization of synthetic pathways or exploration of structure-activity relationships. |

Future Prospects for this compound in Chemical Biology and Preclinical Research

Despite the current gaps in knowledge, this compound holds considerable promise for future research, particularly in the fields of chemical biology and preclinical drug discovery.

Chemical Biology: As a structurally defined small molecule, it can serve as a valuable tool for chemical biology. If found to be active against a specific biological target, it could be developed into a chemical probe to investigate cellular pathways and disease mechanisms. For example, based on the activity of related compounds as PPARα agonists, this molecule could be used to explore the role of PPARα in various physiological and pathological processes beyond retinal disorders. nih.gov The synthesis of derivatives with tags (e.g., fluorescent labels, biotin) would facilitate pull-down assays to identify its cellular binding partners.

Preclinical Research: The compound represents a promising scaffold for preclinical drug development. The demonstrated activity of similar molecules suggests it could be a starting point for developing novel therapeutics. Future preclinical research should focus on:

Lead Generation: Synthesizing a library of analogues of this compound and screening them for activity against targets implicated in metabolic diseases, inflammation, and cancer. nih.govnih.govchemicalbook.com

Lead Optimization: Once a lead compound with desirable activity is identified, medicinal chemistry efforts can be directed toward optimizing its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

In Vitro and In Vivo Testing: Promising candidates would then be subjected to rigorous in vitro testing in disease-relevant cell models, followed by in vivo evaluation in animal models to assess efficacy and safety.

The structural simplicity and synthetic accessibility of this compound make it an attractive candidate for exploration in these cutting-edge research areas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(benzylamino)-4-methylbenzoic acid, and how do reaction conditions influence yield and purity?

- Methodology :

- Condensation reactions : React 4-methyl-3-aminobenzoic acid with benzyl halides or via reductive amination using benzaldehyde and a reducing agent (e.g., NaBH₃CN) under inert conditions .

- Hydrolysis of esters : Methyl or ethyl esters of intermediates (e.g., methyl 3-(benzylamino)-4-methylbenzoate) can be hydrolyzed using KOH in refluxing isopropanol to yield the carboxylic acid .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Basic techniques :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzylamino and methyl substituents (e.g., δ ~4.3 ppm for –CH₂– in benzyl group) .

- FT-IR : Detect characteristic peaks for –NH (3300–3500 cm⁻¹) and –COOH (1700–1720 cm⁻¹) .

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology :

- Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9) under controlled temperature (25°C vs. 37°C) .

- Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous solutions, which may explain discrepancies .

Advanced Research Questions

Q. What strategies are effective for elucidating the metabolic pathways of this compound in biological systems?

- Methodology :

- In vitro assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS .

- Isotopic labeling : Use ¹³C-labeled analogs to track metabolic transformations in vivo .

- Advanced tools : Molecular networking (GNPS platform) correlates MS/MS spectra with known metabolite databases .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., enzymes or receptors) .

- QSAR models : Train machine learning algorithms on datasets of benzoic acid derivatives to predict bioactivity .

- Electrostatic potential maps : Gaussian software calculates charge distribution to guide functional group modifications .

Q. What experimental designs minimize byproduct formation during large-scale synthesis?

- Methodology :

- Flow chemistry : Continuous reactors reduce side reactions (e.g., overalkylation) by precise control of residence time .

- Catalyst optimization : Screen Pd/C or Raney Ni for selective debenzylation without cleaving the methyl group .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. How do crystallographic studies inform the solid-state stability of this compound?

- Methodology :

- Single-crystal XRD : Resolve hydrogen-bonding networks (e.g., dimeric –COOH interactions) influencing hygroscopicity .

- Powder XRD : Compare polymorphs generated under different crystallization conditions (e.g., solvent evaporation vs. anti-solvent addition) .

- Thermogravimetric analysis (TGA) : Correlate thermal decomposition profiles with crystalline structure .

Q. What advanced toxicity screening approaches are suitable for this compound?

- Methodology :

- Transcriptomics : RNA-seq of treated cell lines (e.g., HepG2) identifies upregulated stress-response pathways .

- High-content imaging : Quantify mitochondrial membrane potential (ΔΨm) loss using JC-1 dye in primary hepatocytes .

- Metabolomics : NMR or HRMS-based profiling detects toxic intermediates (e.g., reactive quinone imines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.